molecular formula C15H14N2O4 B14653931 4-Methoxyphenylglyoxal nicotinamido-hemiacetal CAS No. 42069-26-1

4-Methoxyphenylglyoxal nicotinamido-hemiacetal

Katalognummer: B14653931
CAS-Nummer: 42069-26-1
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: LZQNQDGIOMAUIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of 4-methoxyphenylglyoxal and nicotinamido-hemiacetal

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal typically involves the reaction of 4-methoxyphenylglyoxal with nicotinamide under specific conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hemiacetal linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the synthesis. The use of immobilized enzymes or catalysts can also be employed to enhance the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenylglyoxal nicotinamido-hemiacetal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenylglyoxal nicotinamido-hemiacetal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxyphenylglyoxal nicotinamido-hemiacetal is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .

Eigenschaften

CAS-Nummer

42069-26-1

Molekularformel

C15H14N2O4

Molekulargewicht

286.28 g/mol

IUPAC-Name

N-[1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-21-12-6-4-10(5-7-12)13(18)15(20)17-14(19)11-3-2-8-16-9-11/h2-9,15,20H,1H3,(H,17,19)

InChI-Schlüssel

LZQNQDGIOMAUIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.